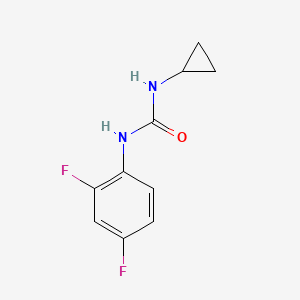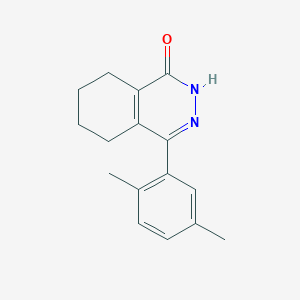![molecular formula C26H21NO3 B5456459 5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide](/img/structure/B5456459.png)
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Furanylfentanyl: A synthetic opioid with a similar furan structure.
Benzofuran-2-carboxamide derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other furan derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-(phenoxymethyl)-N-[4-[(E)-2-phenylethenyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c28-26(25-18-17-24(30-25)19-29-23-9-5-2-6-10-23)27-22-15-13-21(14-16-22)12-11-20-7-3-1-4-8-20/h1-18H,19H2,(H,27,28)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWIDARSTVEDEJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5456379.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5456393.png)




![5-[(benzylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5456421.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-1,2,3-benzotriazole](/img/structure/B5456429.png)
![2-{4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}nicotinonitrile](/img/structure/B5456430.png)
![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride](/img/structure/B5456431.png)
![4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide](/img/structure/B5456438.png)
![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B5456446.png)
![2-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol](/img/structure/B5456450.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5456469.png)
